molecular formula C21H18 B114962 6,12b-Dihydro-3-methylcholanthrene CAS No. 63041-50-9

6,12b-Dihydro-3-methylcholanthrene

Cat. No.: B114962
CAS No.: 63041-50-9
M. Wt: 270.4 g/mol
InChI Key: AQXNFOVKBFAVBE-UHFFFAOYSA-N
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Description

6,12b-Dihydro-3-methylcholanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzaceanthrylene, characterized by the presence of a methyl group and tetrahydro structure

Preparation Methods

The synthesis of 6,12b-Dihydro-3-methylcholanthrene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

6,12b-Dihydro-3-methylcholanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups. Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,12b-Dihydro-3-methylcholanthrene has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.

    Medicine: Explored for its potential role in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 6,12b-Dihydro-3-methylcholanthrene involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The molecular targets include enzymes involved in metabolic activation and detoxification pathways.

Comparison with Similar Compounds

Similar compounds to 6,12b-Dihydro-3-methylcholanthrene include:

    Benz(j)aceanthrylene: Lacks the methyl group and tetrahydro structure.

    3-Methylcholanthrene: Another PAH with a similar structure but different functional groups.

    1,2-Dehydro-3-methylcholanthrene: A derivative with a dehydro structure. The uniqueness of this compound lies in its specific structural modifications, which influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

3-methyl-1,2,6,12b-tetrahydrobenzo[j]aceanthrylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,19H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXNFOVKBFAVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3C2=C(CC4=C3C=CC5=CC=CC=C45)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978972
Record name 3-Methyl-1,2,6,12b-tetrahydrocyclopenta[ij]tetraphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63041-50-9
Record name Cholanthrene, 6,12b-dihydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1,2,6,12b-tetrahydrocyclopenta[ij]tetraphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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